6-Désoxyglucose

Vue d'ensemble

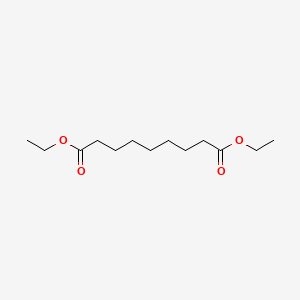

Description

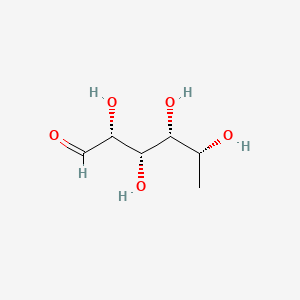

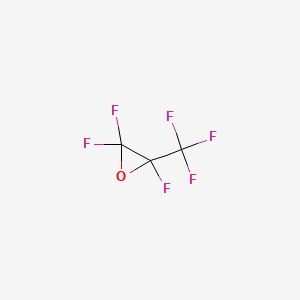

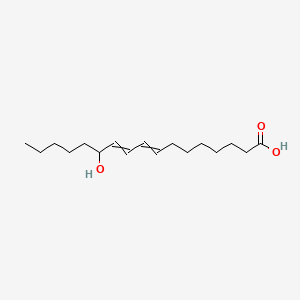

Le 6-Désoxy-α-D-Glucose est un homologue structurel du D-glucose (dextrose) et un analogue stable. Il lui manque le groupe hydroxyle en position carbone 6, ce qui le différencie du D-glucose. . Il s'agit d'un analogue du mannose et joue un rôle important dans divers processus biochimiques.

Applications De Recherche Scientifique

6-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

6-Deoxyglucose (6-DG) is a glucose analog that lacks the hydroxyl group at the carbon 6 position . It is structurally similar to glucose and mannose . The primary targets of 6-DG are the glucose transporters of the cell . These transporters are responsible for the uptake of glucose, a primary energy source for cells .

Mode of Action

Once inside the cell, 6-DG is phosphorylated by hexokinase to form 6-deoxyglucose-6-phosphate (6-DG6P) . Unlike glucose-6-phosphate, 6-dg6p cannot be further metabolized by phosphoglucose isomerase, the next enzymatic step of glycolysis . This results in the accumulation of 6-DG6P, which inhibits hexokinase itself , thereby hampering the metabolism of glucose and creating starvation-like conditions in the cells .

Biochemical Pathways

The primary biochemical pathway affected by 6-DG is glycolysis . By inhibiting hexokinase, 6-DG disrupts the normal metabolic rhythm of the cell . This perturbation of glycolytic flux leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .

Pharmacokinetics

It is known that 6-dg is taken up by cells at a rate proportional to their rate of glucose utilization . Once inside the cell, 6-DG is phosphorylated to form 6-DG6P . The inability of 6-DG6P to be further metabolized likely impacts the bioavailability of 6-DG within the cell .

Result of Action

The primary result of 6-DG action is the inhibition of glycolysis, leading to a decrease in ATP production . This can cause cell growth to halt . In addition to this, 6-DG can also interfere with protein N-glycosylation . This systemic effect can lead to the development of resistance strategies in cells .

Action Environment

The action of 6-DG can be influenced by various environmental factors. For instance, cells with higher glucose uptake, such as tumor cells, have a higher uptake of 6-DG . This makes them particularly susceptible to the effects of 6-DG . Additionally, the presence of glucose in the environment can facilitate the export of 6-DG, terminating the process of 6-DG detoxification .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 6-Désoxy-α-D-Glucose peut être réalisée par plusieurs méthodes. Une approche courante implique l'utilisation du 3,4-di-O-acétyl-1,2-didésoxy-6-O-p-tolylsulfonyl-D-glucopyranose comme matière de départ. Les étapes clés comprennent l'ajout de chlorure de nitrosyle, la condensation avec des alcools ou des phénols et la conversion en dérivés de glucoside . Une autre méthode implique la production enzymatique à partir du L-rhamnose en utilisant Escherichia coli .

Méthodes de production industrielle : La production industrielle du 6-Désoxy-α-D-Glucose implique généralement des procédés enzymatiques à grande échelle. Ces méthodes sont conçues pour assurer un rendement et une pureté élevés, rendant le composé adapté à diverses applications dans la recherche et l'industrie.

Analyse Des Réactions Chimiques

Types de réactions : Le 6-Désoxy-α-D-Glucose subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des réactifs comme le chlorure de thionyle ou le tribromure de phosphore.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du 6-Désoxy-α-D-Glucose, qui peuvent être utilisés dans la recherche biochimique et pharmaceutique .

4. Applications de la recherche scientifique

Le 6-Désoxy-α-D-Glucose a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le 6-Désoxy-α-D-Glucose n'est pas métabolisé par les cellules, ce qui conduit à l'induction du stress du réticulum endoplasmique. Ce stress bloque le métabolisme des glucides dans les cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel pour cibler les cellules cancéreuses hypoxiques résistantes à la chimiothérapie . Le composé exerce ses effets en inhibant la glycolyse et en induisant la mort cellulaire par l'accumulation de 2-désoxyglucose-6-phosphate .

Composés similaires :

2-Désoxy-D-Glucose : Utilisé comme inhibiteur glycolytique dans l'étude de la fonction biologique du glucose.

D-Isorhamnose : Autre nom pour le 6-Désoxy-α-D-Glucose.

Epifucose : Autre nom pour le 6-Désoxy-α-D-Glucose.

Quinovose : Autre nom pour le 6-Désoxy-α-D-Glucose.

Unicité : Le 6-Désoxy-α-D-Glucose est unique en raison de l'absence de groupe hydroxyle en position carbone 6, ce qui le rend structurellement différent du D-glucose et de ses analogues. Cette différence structurelle lui permet d'être utilisé dans des applications biochimiques et médicales spécifiques où d'autres analogues du glucose peuvent ne pas être efficaces .

Comparaison Avec Des Composés Similaires

2-Deoxy-D-Glucose: Used as a glycolytic inhibitor in studying the biological function of glucose.

D-Isorhamnose: Another name for 6-Deoxy-Alpha-D-Glucose.

Epifucose: Another name for 6-Deoxy-Alpha-D-Glucose.

Quinovose: Another name for 6-Deoxy-Alpha-D-Glucose.

Uniqueness: 6-Deoxy-Alpha-D-Glucose is unique due to its lack of a hydroxyl group at the carbon 6 position, which makes it structurally different from D-glucose and its analogs. This structural difference allows it to be used in specific biochemical and medical applications where other glucose analogs may not be effective .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312192 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-63-3, 7658-08-4 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Quinovopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-quinovopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-QUINOVOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

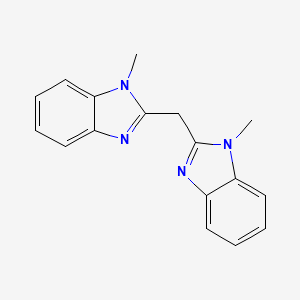

![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)